![molecular formula C20H23N5O2 B5665676 3-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5665676.png)
3-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine
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Overview
Description
The chemical compound is a complex organic molecule characterized by the presence of multiple heterocyclic moieties including isoxazole, piperidine, imidazole, and pyridine rings. These structural features suggest potential for a variety of chemical reactions and applications in synthetic chemistry and material science.
Synthesis Analysis
Research has revealed various methodologies for synthesizing related heterocyclic compounds, highlighting the role of copper-catalyzed aerobic oxidative conditions and the use of ethyl tertiary amines as carbon sources in the efficient synthesis of imidazo[1,2-a]pyridines and related structures (Rao, Mai, & Song, 2017). Additionally, domino 1,3-dipolar cycloaddition reactions provide a pathway to highly functionalized isoxazole derivatives relevant to the compound of interest (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallographic studies, providing insights into the planarity and substituent effects on the fused-ring systems. For instance, studies on related compounds have demonstrated how substituents influence the overall molecular geometry and potential intermolecular interactions (Afrakssou et al., 2013).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines, a core structure in the compound of interest, are versatile intermediates in organic synthesis, capable of undergoing various chemical reactions. They have been used as efficient fluorescent probes for mercury ions, highlighting their utility in sensor development (Shao et al., 2011).
Physical Properties Analysis
While specific data on the physical properties of "3-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine" are not directly available, related compounds exhibit varied physical properties influenced by their heterocyclic structures and substituents. These properties include solubility, melting points, and crystallinity, which are crucial for their application in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including reactivity, stability, and electronic characteristics, are largely dictated by their ring structures and functional groups. Research on imidazo[1,2-a]pyridine derivatives has shown these compounds to be valuable scaffolds in medicinal chemistry and material science due to their electron-rich nature and potential for further functionalization (Lei et al., 2016).
properties
IUPAC Name |
(3-ethyl-1,2-oxazol-5-yl)-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-2-17-12-18(27-23-17)20(26)24-9-5-16(6-10-24)19-22-8-11-25(19)14-15-4-3-7-21-13-15/h3-4,7-8,11-13,16H,2,5-6,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUALIWJLGUPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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